Ovurelin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

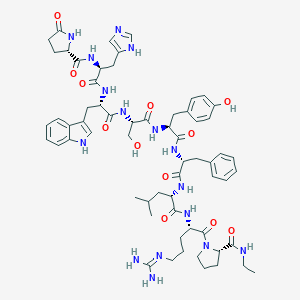

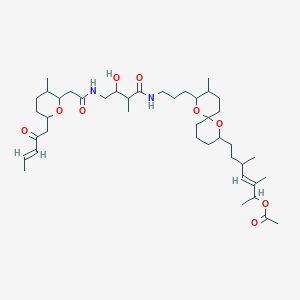

Ovurelin, also known as Gonadotropin-releasing hormone (GnRH) agonist, is a synthetic peptide hormone that is commonly used in scientific research to study the reproductive system. Ovurelin is a potent and long-acting agonist of GnRH, which regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The use of Ovurelin in scientific research has been instrumental in understanding the mechanisms underlying reproductive physiology and in developing new treatments for infertility.

Mecanismo De Acción

Ovurelin acts on the hypothalamus and pituitary gland to regulate the release of LH and FSH. It binds to GnRH receptors on the surface of pituitary cells, leading to the release of LH and FSH. The release of these hormones stimulates ovulation in females and the production of testosterone in males.

Biochemical and Physiological Effects:

Ovurelin has several biochemical and physiological effects on the reproductive system. It stimulates the release of LH and FSH, which leads to the maturation of ovarian follicles and the production of estrogen. In males, Ovurelin stimulates the production of testosterone by the testes. Ovurelin also inhibits the production of LH and FSH by the pituitary gland, which can be used to treat conditions such as endometriosis and uterine fibroids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using Ovurelin in lab experiments is its potency and long-acting nature. It can induce ovulation in laboratory animals with a single injection, making it a useful tool for studying the reproductive system. However, Ovurelin can also have side effects, including reduced fertility and altered hormone levels. It is important to carefully monitor animals that have been treated with Ovurelin to ensure that they are not adversely affected.

Direcciones Futuras

There are several future directions for research involving Ovurelin. One area of interest is the development of new GnRH agonists with improved pharmacokinetic properties. Another area of interest is the use of Ovurelin in combination with other drugs to treat reproductive disorders. Finally, there is a need for further research into the long-term effects of Ovurelin on fertility and hormone levels, particularly in humans.

Métodos De Síntesis

Ovurelin is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound amino acid as a starting point. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Ovurelin has been widely used in scientific research to study the reproductive system. It is commonly used to induce ovulation in laboratory animals, including rats, mice, and rabbits. Ovurelin is also used to study the effects of GnRH on the pituitary gland and the gonads. In addition, Ovurelin has been used in clinical studies to investigate the effects of GnRH agonists in the treatment of various reproductive disorders, including endometriosis, uterine fibroids, and prostate cancer.

Propiedades

Número CAS |

115803-96-8 |

|---|---|

Nombre del producto |

Ovurelin |

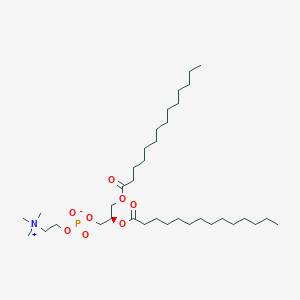

Fórmula molecular |

C62H82N16O12 |

Peso molecular |

1243.4 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C62H82N16O12/c1-4-66-60(89)51-17-11-25-78(51)61(90)44(16-10-24-67-62(63)64)71-54(83)45(26-35(2)3)72-55(84)46(27-36-12-6-5-7-13-36)73-56(85)47(28-37-18-20-40(80)21-19-37)74-59(88)50(33-79)77-57(86)48(29-38-31-68-42-15-9-8-14-41(38)42)75-58(87)49(30-39-32-65-34-69-39)76-53(82)43-22-23-52(81)70-43/h5-9,12-15,18-21,31-32,34-35,43-51,68,79-80H,4,10-11,16-17,22-30,33H2,1-3H3,(H,65,69)(H,66,89)(H,70,81)(H,71,83)(H,72,84)(H,73,85)(H,74,88)(H,75,87)(H,76,82)(H,77,86)(H4,63,64,67)/t43-,44-,45-,46+,47-,48-,49-,50-,51-/m0/s1 |

Clave InChI |

DCHIRKIHIUVOFN-AVHLHLRFSA-N |

SMILES isomérico |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

SMILES canónico |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Otros números CAS |

115803-96-8 |

Pictogramas |

Health Hazard |

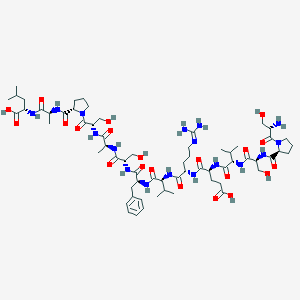

Secuencia |

XHWSYFLRP |

Sinónimos |

6-Phe-9-N-Et-ProNH2-10-des-Gly-LHRH GnRH, Phe(6)-N-Et-ProNH2- LHRH, Phe(6)-N-Et-ProNH2- LHRH, phenylalanyl(6)-N-ethylprolinamide(9)- ovurelin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)